![molecular formula C18H29NO B5233427 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine](/img/structure/B5233427.png)
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine is a synthetic organic compound characterized by a pyrrolidine ring attached to a butyl chain, which is further connected to a phenoxy group substituted with methyl and propan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the synthesis of 3-Methyl-4-propan-2-ylphenol, which can be achieved through the alkylation of 3-methylphenol with propan-2-yl bromide in the presence of a base such as potassium carbonate.
Attachment of the Butyl Chain: The phenoxy intermediate is then reacted with 1-bromobutane under basic conditions to form 4-(3-Methyl-4-propan-2-ylphenoxy)butane.
Formation of the Pyrrolidine Ring: The final step involves the reaction of 4-(3-Methyl-4-propan-2-ylphenoxy)butane with pyrrolidine in the presence of a suitable catalyst, such as palladium on carbon, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and amines.
Substitution: N-alkyl or N-acyl pyrrolidine derivatives.
Scientific Research Applications
1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group may facilitate binding to hydrophobic pockets, while the pyrrolidine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Phenoxybutane Derivatives: Compounds with similar structural features but different substituents on the phenoxy group.
Uniqueness: 1-[4-(3-Methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine is unique due to the specific combination of the pyrrolidine ring and the substituted phenoxy group, which imparts distinct physicochemical and biological properties
Properties
IUPAC Name |
1-[4-(3-methyl-4-propan-2-ylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-15(2)18-9-8-17(14-16(18)3)20-13-7-6-12-19-10-4-5-11-19/h8-9,14-15H,4-7,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJMRBDHHRYQLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2CCCC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[(4-CHLOROPHENYL)SULFANYL]METHYL}-N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)BENZAMIDE](/img/structure/B5233354.png)
![methyl 3-[(2-fluorobenzoyl)amino]-4-methylbenzoate](/img/structure/B5233361.png)
![4-butyl-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B5233366.png)
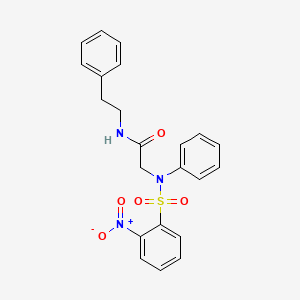
![N-methyl-N-[2-(4-morpholinyl)ethyl]-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5233377.png)
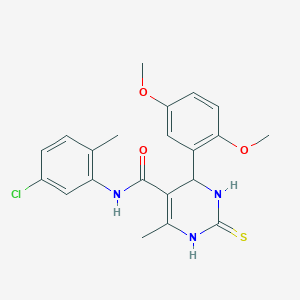
![N-butyl-2-[[4-[(4-methylphenyl)sulfonylamino]benzoyl]amino]benzamide](/img/structure/B5233389.png)
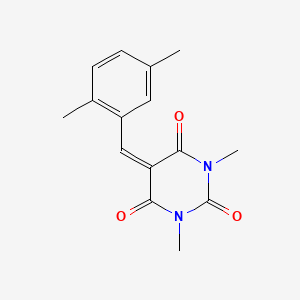
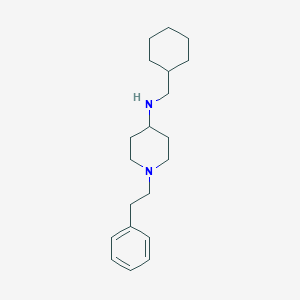
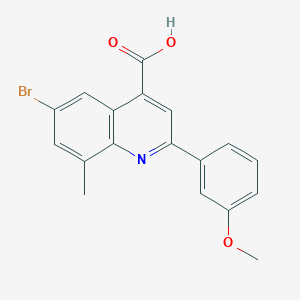
![2,7-diamino-4-[4-(benzyloxy)phenyl]-4H-chromene-3-carbonitrile](/img/structure/B5233441.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-4-phenylcyclohexanamine](/img/structure/B5233444.png)
![4-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B5233451.png)
![4-{[2-(cinnamoylamino)-3-phenylacryloyl]amino}benzoic acid](/img/structure/B5233455.png)
